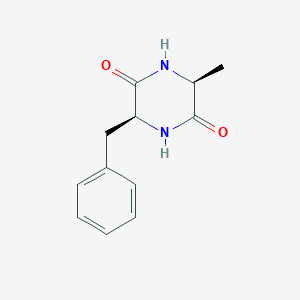

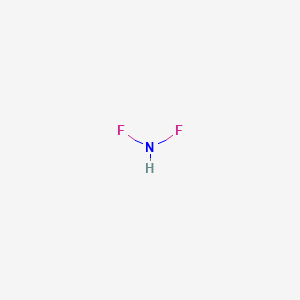

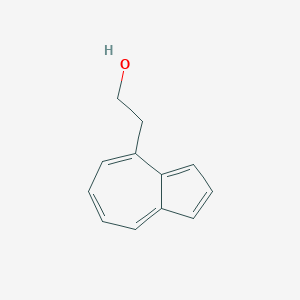

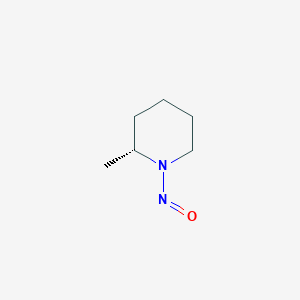

![molecular formula C22H46O3Si B082764 Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester CAS No. 15075-70-4](/img/structure/B82764.png)

Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester, commonly known as Methyl stearate, is a fatty acid ester that is widely used in chemical and pharmaceutical industries. It is a colorless, odorless, and non-toxic liquid that is soluble in organic solvents but insoluble in water. Methyl stearate is used as a solvent, lubricant, and emulsifier in various applications.

Mecanismo De Acción

The mechanism of action of Methyl stearate is not well understood. It is believed to act as a surfactant and solubilize lipids in aqueous solutions. It has also been shown to have antimicrobial properties against a range of microorganisms, including bacteria and fungi.

Efectos Bioquímicos Y Fisiológicos

Methyl stearate has been shown to have low toxicity and is generally considered safe for use in various applications. It is metabolized in the body to stearic acid and methanol, which are both naturally occurring substances. Methyl stearate has been shown to have no significant effect on blood glucose levels, lipid profiles, or liver function in animal studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl stearate has several advantages for use in lab experiments, including its low toxicity, low cost, and availability. It is also a relatively stable compound that can be stored for long periods without degradation. However, it has some limitations, including its low solubility in water and its limited compatibility with some materials such as certain plastics and rubbers.

Direcciones Futuras

There are several future directions for research on Methyl stearate, including:

1. The development of new synthesis methods that are more efficient and environmentally friendly.

2. The study of the mechanism of action of Methyl stearate and its potential as a therapeutic agent.

3. The investigation of the antimicrobial properties of Methyl stearate and its potential use as a disinfectant.

4. The evaluation of the safety and efficacy of Methyl stearate in various applications, including as a solvent, lubricant, and emulsifier.

5. The exploration of the potential of Methyl stearate as a renewable and sustainable source of energy.

In conclusion, Methyl stearate is a versatile compound that has various applications in chemical and pharmaceutical industries. It has low toxicity, low cost, and availability, making it an attractive choice for use in lab experiments. Further research is needed to fully understand the mechanism of action of Methyl stearate and its potential as a therapeutic agent and renewable energy source.

Métodos De Síntesis

Methyl stearate can be synthesized by the esterification of stearic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is exothermic and requires careful temperature control. The yield of the reaction can be improved by using excess methanol and removing the water formed during the reaction by azeotropic distillation.

Aplicaciones Científicas De Investigación

Methyl stearate has been used in various scientific research applications such as:

1. As a solvent in the extraction of natural products from plants and animals.

2. As a lubricant in the preparation of solid dosage forms such as tablets and capsules.

3. As an emulsifier in the formulation of creams, lotions, and ointments.

4. As a model compound in the study of the properties of fatty acid esters.

5. As a standard in the analysis of fatty acid esters by gas chromatography.

Propiedades

Número CAS |

15075-70-4 |

|---|---|

Nombre del producto |

Octadecanoic acid, 12-[(trimethylsilyl)oxy]-, methyl ester |

Fórmula molecular |

C22H46O3Si |

Peso molecular |

386.7 g/mol |

Nombre IUPAC |

methyl 12-trimethylsilyloxyoctadecanoate |

InChI |

InChI=1S/C22H46O3Si/c1-6-7-8-15-18-21(25-26(3,4)5)19-16-13-11-9-10-12-14-17-20-22(23)24-2/h21H,6-20H2,1-5H3 |

Clave InChI |

WBWFOZDCBKQZRY-UHFFFAOYSA-N |

SMILES |

CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |

SMILES canónico |

CCCCCCC(CCCCCCCCCCC(=O)OC)O[Si](C)(C)C |

Sinónimos |

12-(Trimethylsilyloxy)octadecanoic acid methyl ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.